(5-Chloro-2-iodophenyl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C7H5Cl2IO2S |
|---|---|
Molecular Weight |
350.99 g/mol |
IUPAC Name |
(5-chloro-2-iodophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2IO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2 |
InChI Key |
FHRBNNSABCKNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-iodophenyl)methanesulfonyl chloride typically involves the reaction of 5-chloro-2-iodophenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for (5-Chloro-2-iodophenyl)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-iodophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfone under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in reactions with (5-Chloro-2-iodophenyl)methanesulfonyl chloride include:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
The major products formed from reactions with (5-Chloro-2-iodophenyl)methanesulfonyl chloride include sulfonamides, sulfones, and various substituted phenyl derivatives .
Scientific Research Applications
(5-Chloro-2-iodophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying protein function and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-iodophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the broader class of sulfonyl chlorides, which share the -SO₂Cl functional group. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Aromatic Ring | Key Functional Groups |
|---|---|---|---|---|
| Methanesulfonyl chloride | CH₃SO₂Cl | 114.56 | None (aliphatic) | -SO₂Cl |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | 176.62 | None | -SO₂Cl |
| p-Toluenesulfonyl chloride | C₇H₇SO₂Cl | 190.65 | -CH₃ (para) | -SO₂Cl |
| 5-Methylthiophene-2-sulfonyl chloride | C₅H₅ClO₂S₂ | 196.66 | -CH₃ (thiophene ring) | -SO₂Cl |
| Target compound | C₇H₅Cl₂IO₂S | 335.00 (estimated) | -Cl (position 5), -I (position 2) | -SO₂Cl |
Key Observations :
- The iodine and chlorine substituents in the target compound increase molecular weight significantly compared to simpler analogs like methanesulfonyl chloride.
Reactivity and Hydrolysis Kinetics
Sulfonyl chlorides undergo hydrolysis to form sulfonic acids. Reactivity depends on electronic and steric factors:
*Prediction based on substituent effects: The electron-withdrawing Cl and I groups may increase electrophilicity of -SO₂Cl, but steric bulk at position 2 (iodine) could impede nucleophilic attack.
Biological Activity
(5-Chloro-2-iodophenyl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C₇H₈ClI O₂S
- Molecular Weight : 297.12 g/mol
- Functional Groups : Contains a methanesulfonyl chloride group, which is known for its reactivity and ability to form various derivatives.
The biological activity of (5-Chloro-2-iodophenyl)methanesulfonyl chloride is primarily attributed to the following mechanisms:
- Interaction with Biological Targets : The sulfonamide group can form hydrogen bonds with proteins and nucleic acids, influencing their function.
- Halogen Bonding : The presence of iodine allows for unique interactions that can enhance binding affinity to biological targets.
- Reactive Intermediate Formation : The compound can generate reactive intermediates that may participate in biochemical pathways, affecting cellular processes.
Antimicrobial Activity
Research indicates that compounds similar to (5-Chloro-2-iodophenyl)methanesulfonyl chloride exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Activity
The anticancer potential of (5-Chloro-2-iodophenyl)methanesulfonyl chloride has been explored in several studies:
- Cell Line Studies : In vitro assays using cancer cell lines such as HeLa and MCF-7 have demonstrated cytotoxic effects, with IC50 values indicating significant potency .
- Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Study on Anticancer Properties
- Antimicrobial Efficacy Assessment
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| (5-Chloro-2-iodophenyl)methanesulfonyl chloride | High | Moderate | Effective against various bacterial strains; induces apoptosis in cancer cells |
| N-(2-bromophenyl)methanesulfonamide | Moderate | Low | Less potent than iodine analog |
| N-(2-chlorophenyl)methanesulfonamide | Low | Moderate | Similar mechanism but less effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
